Dihydroetorphine hydrochloride

説明

Dihydroetorphine hydrochloride is a potent semi-synthetic opioid analgesic derived from thebaine. It was developed by K. W. Bentley at McFarlan-Smith in the 1960s and is primarily used in China as a strong painkiller for humans. It is several thousand times more potent than morphine, with potency ranging from 1000 to 12000 times depending on the method of comparison . Despite its high potency, it is poorly absorbed when taken orally, leading to the development of sublingual and transdermal formulations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydroetorphine hydrochloride typically starts from codeine. The process involves several key steps:

Oxidation of Codeine: Codeine is oxidized to form an unsaturated ketone.

N-carboethoxylation: The tertiary amine of codeine undergoes N-carboethoxylation.

Diels-Alder Reaction: Thebaine, an intermediate, undergoes a Diels-Alder reaction with butenone.

Catalytic Hydrogenation: The double bonds are reduced through catalytic hydrogenation.

Addition of Propyl Grignard Reagent: Introduction of n-propyl group via addition of propyl Grignard reagent.

Removal of Oxymethyl Group: Final steps involve the removal of the oxymethyl group

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves fewer steps and utilizes efficient reaction conditions to minimize production costs .

Types of Reactions:

Oxidation: Codeine is oxidized to form an unsaturated ketone.

Reduction: Catalytic hydrogenation is used to reduce double bonds.

Substitution: Introduction of the n-propyl group via Grignard reagent addition.

Deprotection: Removal of protecting groups such as oxymethyl

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial oxidation step.

Catalysts: Palladium or other hydrogenation catalysts for reduction.

Grignard Reagents: Propyl Grignard reagent for substitution reactions

Major Products:

科学的研究の応用

Dihydroetorphine hydrochloride has several scientific research applications:

Chemistry: Used as a reference compound in the study of opioid receptor interactions and synthetic analog development.

Biology: Investigated for its effects on opioid receptors and its potential in pain management.

Medicine: Used as a potent analgesic for severe pain management, particularly in cases where other opioids are ineffective.

Industry: Employed in the development of transdermal patches and sublingual formulations for controlled drug delivery .

作用機序

Dihydroetorphine hydrochloride exerts its effects by acting as a selective agonist at the mu-opioid receptor (OP3). It also binds and activates delta (OP1) and kappa (OP2) opioid receptors. The compound’s high potency is attributed to its strong affinity for these receptors, leading to potent analgesic effects. The rapid onset of action and short duration are due to its pharmacokinetic properties, including rapid distribution to the brain and metabolism by glucuronidation .

類似化合物との比較

Etorphine: Another potent opioid derived from thebaine, primarily used in veterinary medicine for immobilizing large animals.

Buprenorphine: A semi-synthetic opioid used for pain management and opioid addiction treatment.

Morphine: A naturally occurring opioid used for pain relief.

Comparison:

Potency: Dihydroetorphine hydrochloride is significantly more potent than morphine and buprenorphine, with potency comparable to etorphine.

Absorption: Unlike morphine, this compound is poorly absorbed orally, necessitating alternative delivery methods.

Addiction Potential: this compound is considered to have a lower addiction potential compared to other opioids, making it a candidate for maintenance therapy in opioid addiction .

This compound stands out due to its exceptional potency and unique pharmacokinetic properties, making it a valuable compound in pain management and opioid research.

生物活性

Dihydroetorphine hydrochloride (DHE) is a potent semi-synthetic opioid analgesic derived from etorphine, renowned for its high efficacy in pain management. This compound exhibits significant biological activity primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. This article delves into the pharmacodynamics, pharmacokinetics, and clinical applications of DHE, supported by data tables and recent research findings.

Dihydroetorphine acts primarily as a μ-opioid receptor agonist , demonstrating a binding affinity that is 1,000 to 12,000 times greater than that of morphine. It also interacts with δ- and κ-opioid receptors, albeit to a lesser extent . The rapid onset of analgesic effects (5 to 15 minutes post-administration) is attributed to its efficient distribution to the central nervous system (CNS) and subsequent metabolism through glucuronidation in the liver .

Pharmacokinetics

The pharmacokinetic profile of DHE indicates:

- Absorption : Poor oral bioavailability necessitates alternative routes such as sublingual or transdermal delivery.

- Distribution : Rapid CNS penetration following parenteral administration.

- Metabolism : Primarily hepatic, with glucuronidation being the main metabolic pathway.

- Elimination : Short half-life requiring frequent dosing for sustained analgesia .

Clinical Applications

Dihydroetorphine is predominantly utilized in pain management, especially in severe cases where conventional analgesics fall short. Its application extends to:

- Postoperative Pain Management : Effective in controlling acute pain following surgical procedures.

- Chronic Pain Conditions : Utilized in patients with chronic pain syndromes, providing relief with minimal side effects compared to traditional opioids.

Case Studies and Research Findings

- Transdermal Delivery Efficacy : A study demonstrated that DHE applied via pressure-sensitive adhesive tape on hairless rats showed a threefold increase in flux compared to aqueous suspensions. This method maintained plasma concentrations conducive to analgesia for over 8 hours .

- Synergistic Analgesic Effects : Research indicated that combining DHE with tramadol resulted in enhanced analgesic effects and delayed the onset of acute tolerance. The study utilized various dosing ratios to assess efficacy, revealing significant synergy at multiple combinations .

- Safety Profile : Clinical observations have noted mild side effects such as dizziness and nausea. However, the incidence of severe adverse events remains low, making DHE a favorable option for managing severe pain .

Table 1: Pharmacokinetic Parameters of Dihydroetorphine

| Parameter | Value |

|---|---|

| Potency (vs Morphine) | 1000 - 12000 times stronger |

| Onset of Action | 5 - 15 minutes |

| Duration of Action | Up to 120 minutes |

| Bioavailability | Low (oral route) |

Table 2: Analgesic Efficacy of Dihydroetorphine vs Tramadol

| Combination Ratio | Analgesic Effect (Tail-Flick Test) | Duration of Action |

|---|---|---|

| 1 mg Tramadol : 6.25 ng DHE | Significant synergy observed | Extended |

| 1 mg Tramadol : 50 ng DHE | Moderate synergy observed | Shorter |

特性

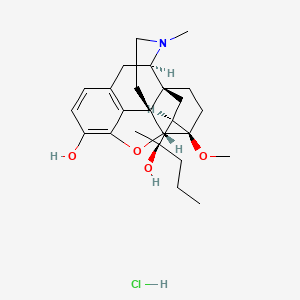

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHDQSKAXOSHGA-DTUSRQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155536-45-1 | |

| Record name | 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155536-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroetorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROETORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。